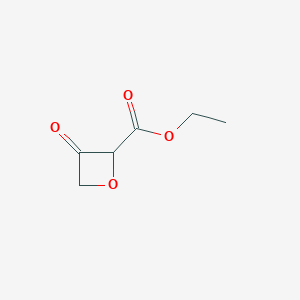

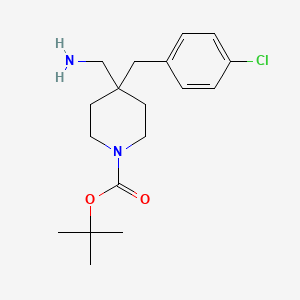

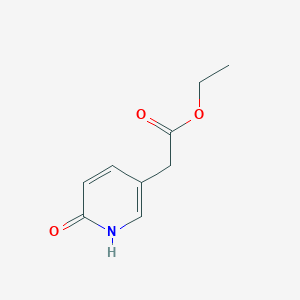

![molecular formula C16H18N4O3 B2751991 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097890-64-5](/img/structure/B2751991.png)

4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

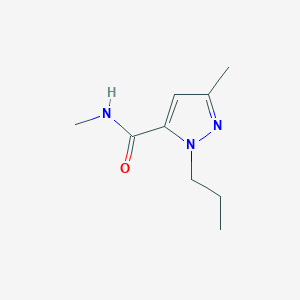

The compound “4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Pyrrolidine derivatives generally have interesting physicochemical properties that make them useful in drug design .Aplicaciones Científicas De Investigación

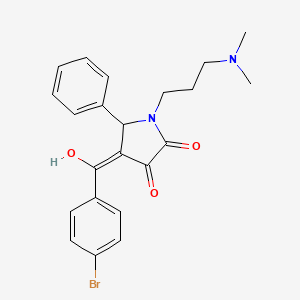

Synthesis and Antibacterial Activity

Compounds similar to 4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine have been explored for their potential in synthesizing new derivatives with antibacterial properties. For instance, Bogdanowicz et al. (2013) studied the synthesis of new cyanopyridine derivatives showing significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

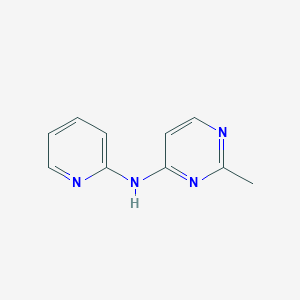

Supramolecular Chemistry

Aakeröy et al. (2007) conducted a study focusing on the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. They synthesized a series of compounds, including 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine and 4-(2-amino-4-methylpyrimidin-6-yl)pyridine, using palladium-catalyzed cross-coupling reactions (Aakeröy et al., 2007).

Potential Pharmaceutical Applications

Compounds structurally related to this compound have shown promise in pharmaceutical research. For example, Holt and Caignan (2000) investigated derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L type voltage gated channels (Holt & Caignan, 2000).

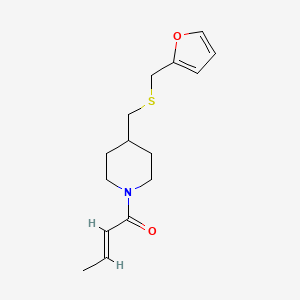

Preparation of Agrochemicals or Medicinal Compounds

Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of agrochemicals or medicinal compounds. They utilized N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues in their synthesis (Ghelfi et al., 2003).

Pyrimidine Reactions

Brown and Lee (1970) investigated the thermal rearrangement of methoxypyrimidines, providing insights into the chemical behavior of compounds structurally related to this compound (Brown & Lee, 1970).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-17-8-5-14(19-11)23-12-6-9-20(10-12)16(21)13-4-3-7-18-15(13)22-2/h3-5,7-8,12H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOQYXUSNAXTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)

![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

![8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2751917.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)

![2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2751920.png)

![1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride](/img/structure/B2751922.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)